3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
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Overview
Description
3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is an organic compound with the molecular formula C18H22FNO3S and a molecular weight of 351.44 g/mol This compound features a pyridine ring substituted with a fluorinated methylphenyl sulfonyl group, an isobutoxy group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2,4,6-trimethylpyridine.
Introduction of the Fluorinated Methylphenyl Sulfonyl Group: This step involves the sulfonylation of the pyridine core using reagents like 5-fluoro-2-methylbenzenesulfonyl chloride under basic conditions.
Attachment of the Isobutoxy Group: The isobutoxy group can be introduced via nucleophilic substitution reactions using isobutyl alcohol and a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isobutoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Cleavage of the sulfonyl group, leading to the formation of the corresponding pyridine derivative.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The fluorinated methylphenyl sulfonyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The isobutoxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated methylphenyl sulfonyl group enhances its reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(5-fluoro-2-methylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3S/c1-11(2)10-23-18-17(13(4)8-14(5)20-18)24(21,22)16-9-15(19)7-6-12(16)3/h6-9,11H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKPKDDMPBOWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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